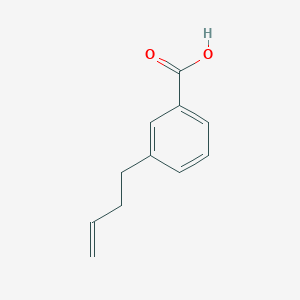

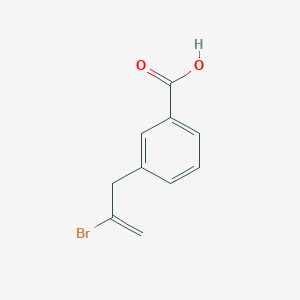

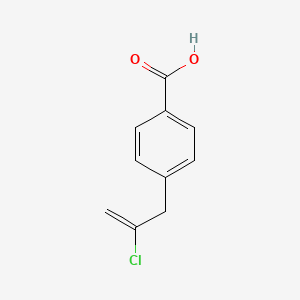

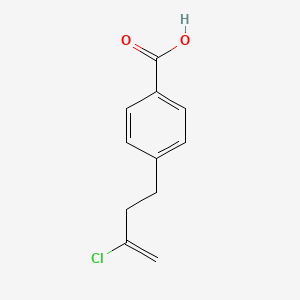

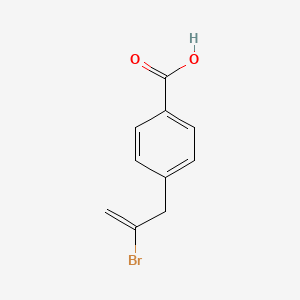

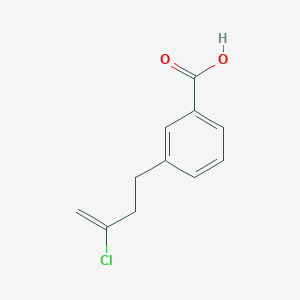

3-(3-Chloro-3-butenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

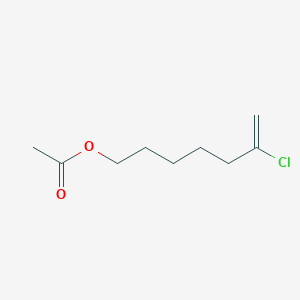

“3-(3-Chloro-3-butenyl)benzoic acid” is a chemical compound with the molecular formula C11H11ClO2 . It has a molecular weight of 210.66 .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(3-Chloro-3-butenyl)benzoic acid” are not mentioned in the sources retrieved, benzylic compounds are known to undergo various reactions . These include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Chloro-3-butenyl)benzoic acid” include a density of 1.21g/cm3 and a boiling point of 350.8ºC at 760 mmHg . The melting point and other specific properties are not provided in the sources retrieved .Aplicaciones Científicas De Investigación

Antimicrobial and Molluscicidal Activities

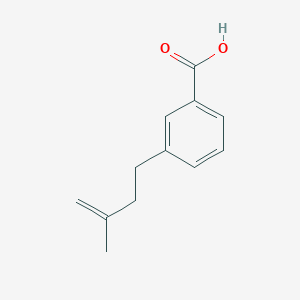

One significant application of benzoic acid derivatives, which includes compounds structurally related to 3-(3-Chloro-3-butenyl)benzoic acid, is their antimicrobial and molluscicidal properties. For example, prenylated benzoic acid derivatives isolated from Piper aduncum leaves showed significant antibacterial activities and were effective as molluscicides (Orjala et al., 1993).

Synthetic Applications in Organic Chemistry

3-(3-Chloro-3-butenyl)benzoic acid and its derivatives have also found applications in organic synthesis. For instance, 4,4'-Bis(dichloroiodo)biphenyl and similar compounds have been used as recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds, indicating their utility in chemical synthesis (Yusubov et al., 2004).

Magnetic Properties and Crystallography

In the field of crystallography and magnetism, benzoic acid derivatives like 3-(N-tert-butyl-N-aminoxyl)benzoic acid have been studied for their crystal structure and magnetic properties. These compounds display interesting behavior such as antiferromagnetic downturn at lower temperatures (Baskett & Lahti, 2005).

Thermodynamic Studies

Studies on benzoic acid and chlorobenzoic acids, including derivatives similar to 3-(3-Chloro-3-butenyl)benzoic acid, have provided essential data for process design in pharmaceutical research. These studies involve thermodynamic phase behavior and solubility in different solvents (Reschke et al., 2016).

Propiedades

IUPAC Name |

3-(3-chlorobut-3-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-4,7H,1,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJUVUIQGNJNKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641262 |

Source

|

| Record name | 3-(3-Chlorobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-3-butenyl)benzoic acid | |

CAS RN |

732249-18-2 |

Source

|

| Record name | 3-(3-Chlorobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.